7,7-Diphenylcyclohepta-1,3,5-triene
Description
7,7-Diphenylcyclohepta-1,3,5-triene is a bicyclic aromatic compound characterized by a seven-membered cycloheptatriene core substituted with two phenyl groups at the 7-position. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The conjugated triene system enables π-π stacking interactions, which are critical in molecular recognition processes, such as protein-ligand binding .
Properties
CAS No. |
112423-70-8 |
|---|---|
Molecular Formula |
C19H16 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
7,7-diphenylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C19H16/c1-2-10-16-19(15-9-1,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h1-16H |
InChI Key |
JWCHWUDTKQARMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diphenylcyclohepta-1,3,5-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diphenylacetylene with cycloheptatriene in the presence of a catalyst such as palladium or platinum. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for 7,7-Diphenylcyclohepta-1,3,5-triene are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 7,7-Diphenylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the double bonds to single bonds, resulting in a saturated cycloheptane derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products:
Oxidation: Diketones, carboxylic acids
Reduction: Saturated cycloheptane derivatives
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
7,7-Diphenylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a building block in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 7,7-Diphenylcyclohepta-1,3,5-triene involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated double bonds and phenyl groups allow it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural similarities with 7,7-Diphenylcyclohepta-1,3,5-triene, differing primarily in substituents or core modifications:
Key Research Findings
Electronic and Steric Properties
- 7,7-Diphenylcyclohepta-1,3,5-triene : The phenyl groups enhance electron delocalization across the triene system, facilitating strong π-π interactions with aromatic residues (e.g., Tyr139, Phe190 in SIRT2 enzymes) . This property is critical in drug design for anticancer agents targeting protein binding pockets.
- 7,7-Dimethylcyclohepta-1,3,5-triene : Methyl groups lack aromaticity, reducing π-π stacking capacity. However, their smaller size may improve solubility and bioavailability in hydrophobic environments .
- The compound’s compact structure may favor applications in fluorinated materials .
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